

An In-depth Technical Guide to Ethynyl Estradiol-13C2: Chemical Properties and Applications

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Compound of Interest

Compound Name: Ethynyl Estradiol-13C2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of Ethynyl Estradiol-13C2, an isotopically labeled version of the potent synthetic estrogen, Ethynyl Estradiol. This document is intended to serve as a technical resource for researchers utilizing this compound in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Core Chemical Properties

Ethynyl Estradiol-13C2 is a stable, isotopically labeled form of Ethynyl Estradiol, where two carbon atoms in the ethynyl group are replaced with the heavy isotope, Carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound in complex biological matrices.^{[1][2]}

General and Physical Properties

Property	Value	Reference(s)
Chemical Name	(8R,9S,13S,14S,17S)-17-(1,2- ¹³ C ₂)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol	[3][4]
Molecular Formula	¹³ C ₂ C ₁₈ H ₂₄ O ₂	[3][4][5][6]
Molecular Weight	298.39 g/mol	[1][5][6][7]
Accurate Mass	298.1843	[3][4]
CAS Number	2483735-63-1	[3][4][5][6]
Unlabeled CAS Number	57-63-6	[1][3][4]
Appearance	Off-white to light yellow solid	[1][5]
Isotopic Purity	≥99%	[3][5]
Chemical Purity (HPLC)	≥98.6%	[5]

Storage and Stability

For long-term stability, **Ethynyl Estradiol-13C2** should be stored as a powder at -20°C, where it can be stable for up to 3 years.[5] When in solvent, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5]

Experimental Protocols

Ethynyl Estradiol-13C2 is primarily used as an internal standard in the bioanalytical quantification of Ethynyl Estradiol in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods.

Quantitative Analysis of Ethynyl Estradiol in Human Plasma via LC-MS/MS

This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection of Ethynyl Estradiol, using **Ethynyl Estradiol-13C2** as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

To enhance sensitivity and improve chromatographic retention, derivatization with dansyl chloride is commonly employed.

- Initial Preparation: To 1 mL of human plasma, add 25 µL of the appropriate standard spiking solution of Ethynyl Estradiol and 50 µL of **Ethynyl Estradiol-13C2** internal standard solution. Dilute the sample with 1 mL of 5 mM ammonium formate (pH 4.5).
- SPE Cartridge Conditioning: Condition a SOLA SCX (30 mg/2 mL) 96-well SPE plate by washing with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.
- Washing:
 - Wash the plate twice with 1 mL of 5% methanol in water.
 - Wash the plate once with 1 mL of 20% methanol in water.
- Elution: Elute the analyte and internal standard with 2 x 500 µL of methanol.
- Drying: Dry the eluate under a stream of nitrogen at 50°C.
- Derivatization:
 - Reconstitute the dried sample in 100 µL of 100 mM sodium bicarbonate (pH 10.5) and vortex.
 - Add 100 µL of dansyl chloride in acetone (1 mg/mL) and vortex.
 - Incubate the sample at 60°C for 30 minutes.

- Final Injection Preparation: After incubation, the sample is ready for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

- HPLC System: A UHPLC system such as a Shimadzu Nexera or Thermo Scientific Vanquish.
- Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 μ m).
- Mobile Phase A: 5mM Ammonium Formate buffer.
- Mobile Phase B: Acetonitrile:Methanol mixture.
- Gradient Elution: A gradient is employed, starting with a low percentage of mobile phase B and increasing over the course of the run.
- Flow Rate: 300 μ L/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μ L.

3. Mass Spectrometry Conditions

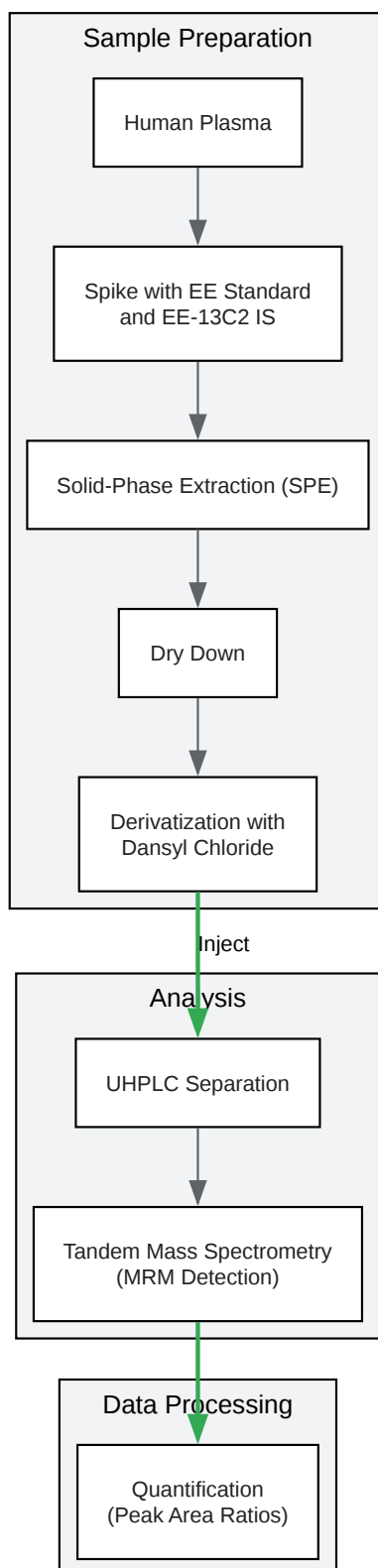
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 5500 or TSQ Altis™).
- Ion Source: Heated Electrospray Ionization (H-ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Dansyl-Ethynyl Estradiol: The specific precursor and product ions for the derivatized analyte would be optimized. For example, a transition of m/z 530.16 \rightarrow 171.08 has been reported for dansylated Ethynyl Estradiol.[2]

- Dansyl-**Ethynyl Estradiol-13C2** (Internal Standard): The precursor ion will be shifted by +2 m/z due to the two ¹³C atoms. The product ion may or may not be shifted depending on the fragmentation pattern. This would be determined during method development.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ethynyl Estradiol using **Ethynyl Estradiol-13C2**.



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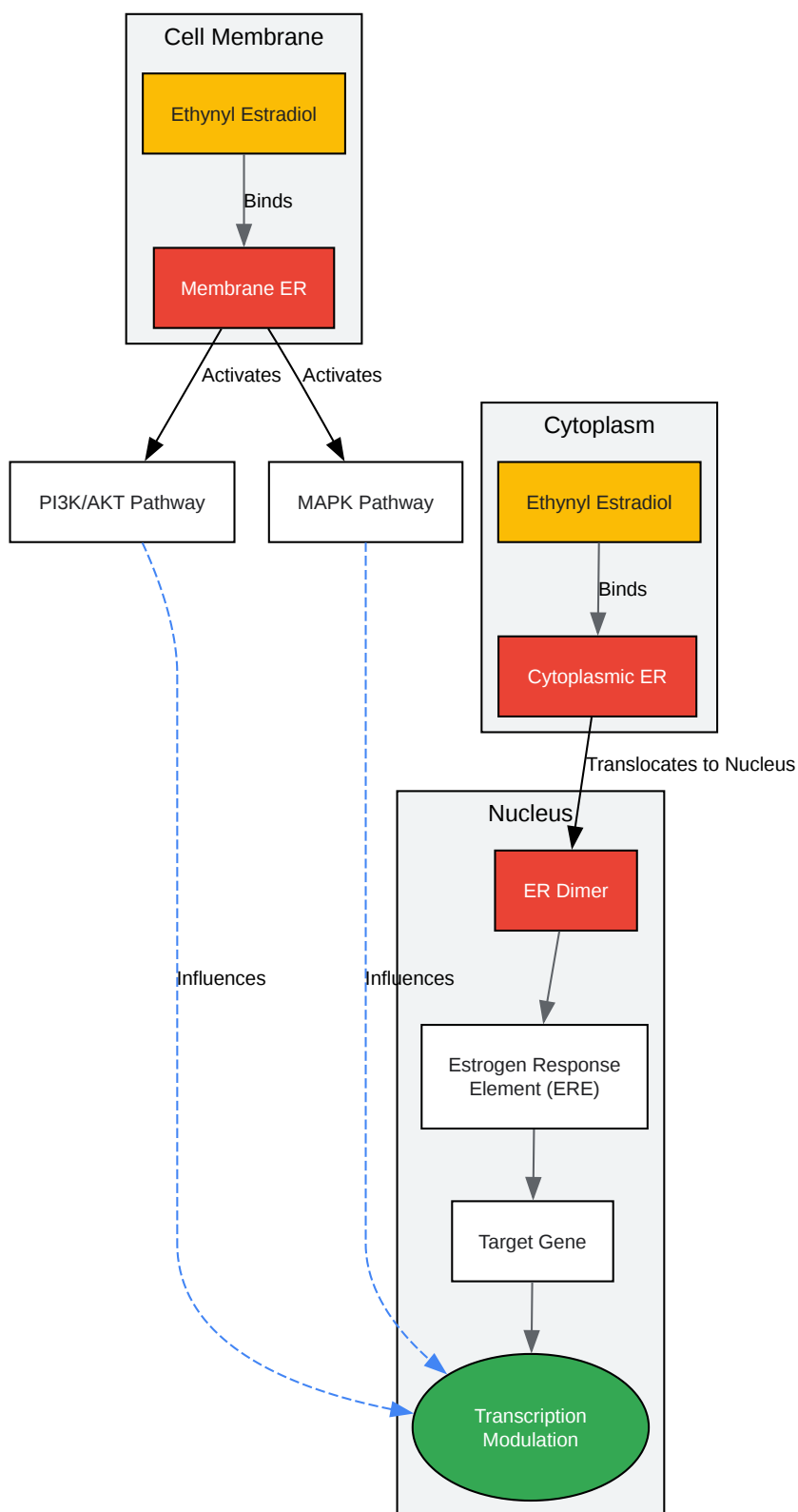
Caption: Bioanalytical workflow for Ethynyl Estradiol quantification.

Signaling Pathway of Ethynyl Estradiol

Ethynyl Estradiol, like other estrogens, exerts its biological effects primarily through binding to Estrogen Receptors (ERs). This interaction triggers a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

- **Genomic Pathway:** This is the classical mechanism of action. Upon binding Ethynyl Estradiol, the estrogen receptor dimerizes and translocates to the nucleus. There, it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.^{[3][8]} The ER can also interact with other transcription factors to regulate gene expression indirectly.^{[3][8]}
- **Non-Genomic Pathway:** This pathway involves estrogen receptors located at the cell membrane or in the cytoplasm.^[8] Ligand binding can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, which in turn can influence cellular processes like proliferation and survival.^[5]

The following diagram illustrates these interconnected signaling pathways.



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Caption: Genomic and non-genomic estrogen signaling pathways.

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